molecular formula C15H16N4O2 B8705124 1-(4-Nitrophenyl)-4-(2-pyridyl)piperazine

1-(4-Nitrophenyl)-4-(2-pyridyl)piperazine

Cat. No.: B8705124
M. Wt: 284.31 g/mol
InChI Key: CUOTYNOZPMJLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitrophenyl)-4-(2-pyridyl)piperazine is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

1-(4-nitrophenyl)-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C15H16N4O2/c20-19(21)14-6-4-13(5-7-14)17-9-11-18(12-10-17)15-3-1-2-8-16-15/h1-8H,9-12H2

InChI Key

CUOTYNOZPMJLBX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

From 1-(4-nitro-phenyl)-piperazine and 2-chloropyridine, by heating in DMSO to give 1-(4-nitro-phenyl)-4-pyridin-2-yl-piperazine then catalytic hydrogenation over Raney nickel in methanol.
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Synthesis routes and methods II

Procedure details

A mixture of 1-chloro-4-nitro-benzene (4.34 g, 27.6 mmol) and anhydrous potassium carbonate (5.08 g, 36.8 mmol) was added to a solution of 1-(2-pyridyl)piperazine (3.0 g, 18.4 mmol) in diglyme (10 mL) and heated at reflux for 24 h. The reaction mixture was cooled to ambient temperature, filtered and the filtrate was concentrated in vacuo. The residue was diluted with chloroform and the organic layer was washed with water (5×40 mL), brine (3×30 mL), dried over anhydrous sodium sulphate and concentrated to yield a crude compound. This was purified by washing with hexane (5×5 mL) and then pentane (2×5 mL) to afford 1-(4-nitrophenyl)-4-(2-pyridyl)piperazine (4.0 g, 77%) as a yellow solid.
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10 mL
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